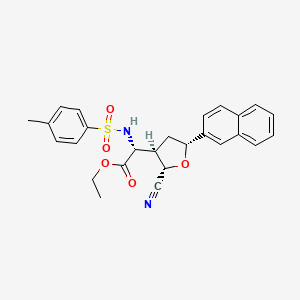

Ethyl (R)-2-((2S,3R,5R)-2-cyano-5-(naphthalen-2-YL)tetrahydrofuran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate

Description

This compound features a stereochemically complex tetrahydrofuran (THF) core with three chiral centers (2S,3R,5R). Key substituents include:

- Cyano group at position 2 of the THF ring.

- Naphthalen-2-yl at position 5, contributing aromatic bulk and lipophilicity.

- (4-Methylphenyl)sulfonamido group, a common pharmacophore in enzyme inhibitors.

- Ethyl ester terminus, enhancing solubility and metabolic stability.

Properties

Molecular Formula |

C26H26N2O5S |

|---|---|

Molecular Weight |

478.6 g/mol |

IUPAC Name |

ethyl (2R)-2-[(2S,3R,5R)-2-cyano-5-naphthalen-2-yloxolan-3-yl]-2-[(4-methylphenyl)sulfonylamino]acetate |

InChI |

InChI=1S/C26H26N2O5S/c1-3-32-26(29)25(28-34(30,31)21-12-8-17(2)9-13-21)22-15-23(33-24(22)16-27)20-11-10-18-6-4-5-7-19(18)14-20/h4-14,22-25,28H,3,15H2,1-2H3/t22-,23+,24+,25+/m0/s1 |

InChI Key |

GZPBBXVGEVNOEY-ZYQDXHPFSA-N |

Isomeric SMILES |

CCOC(=O)[C@@H]([C@H]1C[C@@H](O[C@@H]1C#N)C2=CC3=CC=CC=C3C=C2)NS(=O)(=O)C4=CC=C(C=C4)C |

Canonical SMILES |

CCOC(=O)C(C1CC(OC1C#N)C2=CC3=CC=CC=C3C=C2)NS(=O)(=O)C4=CC=C(C=C4)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ®-2-((2S,3R,5R)-2-cyano-5-(naphthalen-2-YL)tetrahydrofuran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate typically involves multiple steps, including the formation of the tetrahydrofuran ring, the introduction of the naphthalene group, and the attachment of the sulfonamide moiety. Common reagents used in these reactions include cyanide sources, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl ®-2-((2S,3R,5R)-2-cyano-5-(naphthalen-2-YL)tetrahydrofuran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, Ethyl ®-2-((2S,3R,5R)-2-cyano-5-(naphthalen-2-YL)tetrahydrofuran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound could be studied for its potential biological activity. The presence of the sulfonamide group suggests it might have antibacterial or antifungal properties.

Medicine

In medicine, Ethyl ®-2-((2S,3R,5R)-2-cyano-5-(naphthalen-2-YL)tetrahydrofuran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate could be investigated as a potential drug candidate. Its complex structure might interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might make it suitable for specialized applications.

Mechanism of Action

The mechanism of action of Ethyl ®-2-((2S,3R,5R)-2-cyano-5-(naphthalen-2-YL)tetrahydrofuran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold and Functional Groups

Table 1: Structural Comparison

Physicochemical Properties

Table 2: Hypothetical Property Comparison*

Key Differentiators of the Target Compound

Stereochemical Complexity : The (2S,3R,5R) configuration imposes challenges in synthesis but offers opportunities for enantioselective interactions.

Hybrid Pharmacophores: Combines sulfonamide (polar) and naphthalene (nonpolar) groups, balancing solubility and target binding.

Unique Substituent Synergy: The cyano group may act as a hydrogen bond acceptor, while the ethyl ester aids in prodrug design.

Biological Activity

Ethyl (R)-2-((2S,3R,5R)-2-cyano-5-(naphthalen-2-YL)tetrahydrofuran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate is a complex organic compound with a molecular formula of C26H26N2O5S and a molecular weight of approximately 478.6 g/mol. This compound exhibits significant potential in medicinal chemistry due to its diverse functional groups, which can facilitate various biological interactions.

Structural Characteristics

The unique structure of this compound includes:

- A tetrahydrofuran ring , which contributes to its cyclic characteristics.

- A naphthalene moiety , enhancing its aromatic properties.

- A sulfonamide group , which is known for its biological activity.

These features suggest that the compound may interact with various biological targets, potentially modulating enzyme activities or receptor functions.

Preliminary studies indicate that this compound may act through specific molecular pathways. The exact mechanism remains to be elucidated but could involve:

- Enzyme inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor modulation : It could interact with G protein-coupled receptors (GPCRs), influencing signaling pathways related to various physiological processes .

Inhibition Studies

Research into the biological activity of this compound has focused on its potential as an inhibitor for specific targets. For instance, studies have utilized high-throughput screening methods to assess its inhibitory effects on nicotinamide N-methyltransferase (NNMT), a target implicated in various diseases including cancer and metabolic disorders. The compound's IC50 values in these assays are critical for determining its potency as an inhibitor.

| Compound | Target | IC50 Value (µM) |

|---|---|---|

| Ethyl (R)-2-((2S,3R,5R)-...) | NNMT | TBD |

| Reference Compound A | NNMT | 0.19 |

| Reference Compound B | NNMT | 0.24 |

Case Studies

- Cancer Research : In studies focusing on NNMT's role in cancer progression, compounds similar to Ethyl (R)-2-((2S,3R,5R)-...) have shown promising results in inhibiting tumor growth by modulating metabolic pathways .

- Metabolic Disorders : The impact of the compound on metabolic regulation has been explored, particularly regarding its effects on energy balance and detoxification pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.